METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE
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Overview
Description
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is a complex organic compound that features a piperazine ring, a benzoate ester, and an isopropylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzoate and isopropylbenzoyl groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines and diols under catalytic conditions.
Attachment of the Benzoate Ester: This step often involves esterification reactions using methanol and benzoic acid derivatives.
Introduction of the Isopropylbenzoyl Group: This can be done through acylation reactions using isopropylbenzoyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzoate ester groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-methyl-1-piperazinyl)carbothioyl]amino}benzoate .
- Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate .
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is unique due to the presence of the ethyl group on the piperazine ring and the isopropylbenzoyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H31N3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H31N3O3/c1-5-26-12-14-27(15-13-26)22-11-10-20(24(29)30-4)16-21(22)25-23(28)19-8-6-18(7-9-19)17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,25,28) |
InChI Key |
SNQGBUPWWWNADW-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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